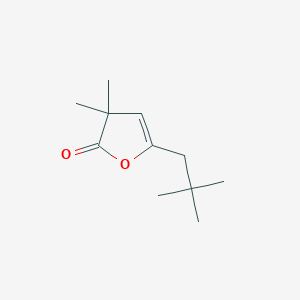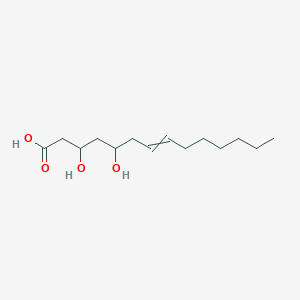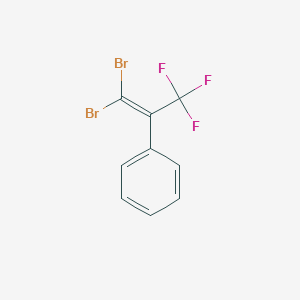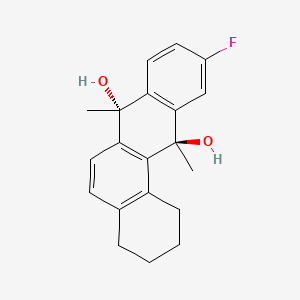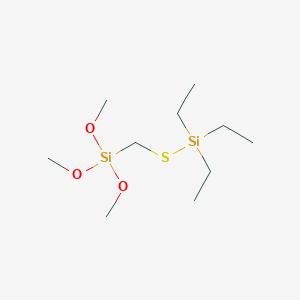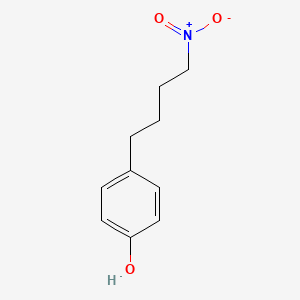
4-(4-Nitrobutyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitrobutyl)phenol is an organic compound characterized by a phenol group substituted with a nitrobutyl chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(4-Nitrobutyl)phenol can be synthesized through several methods. One common approach involves the nitration of phenol using nitric acid in the presence of sulfuric acid. This reaction typically yields a mixture of 2-nitrophenol and 4-nitrophenol, which can be separated through distillation . The nitrobutyl chain can then be introduced through alkylation reactions using appropriate alkylating agents .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the continuous nitration of phenol followed by alkylation. The process is optimized to ensure high yields and purity of the final product. Advanced separation techniques, such as crystallization and recrystallization, are employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Nitrobutyl)phenol undergoes various chemical reactions, including:
Reduction: The phenol group can be oxidized to quinones using oxidizing agents such as potassium nitrosodisulfonate.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium dithionite, hydrogen gas
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Reduction: 4-Aminobutylphenol
Oxidation: Quinones
Substitution: Halogenated, nitrated, and sulfonated derivatives
Applications De Recherche Scientifique
4-(4-Nitrobutyl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(4-Nitrobutyl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
4-Nitrophenol: Similar structure but lacks the butyl chain.
4-Aminophenol: Reduced form of 4-nitrophenol, used in the synthesis of paracetamol.
2,4-Dinitrophenol: Contains two nitro groups, used as a pesticide and in biochemical research.
Uniqueness: 4-(4-Nitrobutyl)phenol is unique due to the presence of both a nitro group and a butyl chain, which confer distinct chemical and biological properties. This combination allows it to participate in a broader range of reactions and applications compared to its simpler analogs .
Propriétés
Numéro CAS |
108185-82-6 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
4-(4-nitrobutyl)phenol |
InChI |
InChI=1S/C10H13NO3/c12-10-6-4-9(5-7-10)3-1-2-8-11(13)14/h4-7,12H,1-3,8H2 |
Clé InChI |
KJIGYHIPZIWEFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCC[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


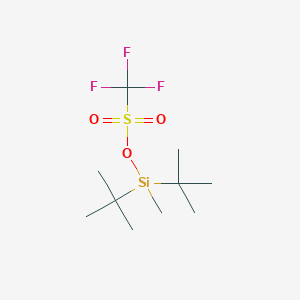
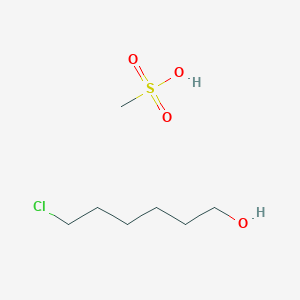

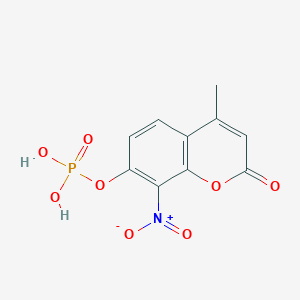

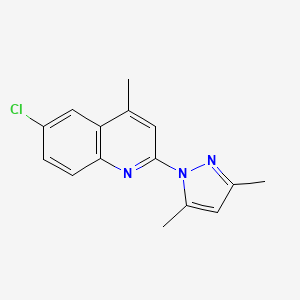
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
